EP4 Binding Affinity and Selectivity vs. KMN-80 and L-902688
Rivenprost (ONO-4819) binds to the human EP4 receptor with a Ki of 0.7 nM, demonstrating high affinity. Its selectivity over other EP receptor subtypes is quantified as Ki = 56 nM for EP3, 620 nM for EP2, and >10,000 nM for EP1 . In contrast, the EP4 agonist KMN-80 exhibits a Ki of 2.35 nM for EP4 and an IC50 of 1.4 μM for EP3 (~600-fold selectivity), while L-902688 shows a Ki of 0.38 nM for EP4 with >4,000-fold selectivity over other prostanoid receptors [1]. The intermediate selectivity window of ONO-4819 (80-fold for EP3 vs. EP4) may be advantageous in experimental systems where complete EP3 silencing is undesirable.
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki EP4 = 0.7 nM; Ki EP3 = 56 nM; Ki EP2 = 620 nM; Ki EP1 >10,000 nM |
| Comparator Or Baseline | KMN-80: Ki EP4 = 2.35 nM, IC50 EP3 = 1.4 μM; L-902688: Ki EP4 = 0.38 nM, >4,000-fold selective |
| Quantified Difference | ONO-4819 has ~3.4-fold higher EP4 affinity than KMN-80 but ~1.8-fold lower than L-902688; EP3 selectivity ratio 80:1 vs. ~600:1 for KMN-80 and >4,000:1 for L-902688 |
| Conditions | Radioligand binding assays using recombinant human EP receptors expressed in CHO or HEK293 cells |
Why This Matters
Selecting the appropriate EP4 agonist for a given study requires matching the desired selectivity window; ONO-4819 provides a balanced profile suitable for applications where moderate EP3 cross-reactivity is acceptable.
- [1] InvivoChem. KMN-80. CAS 1628759-75-0. View Source
